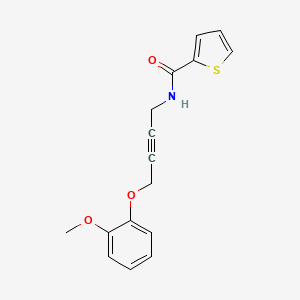

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-17-16(18)15-9-6-12-21-15/h2-3,6-9,12H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYOUSPRKJKIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 4-(2-methoxyphenoxy)but-2-yn-1-ol: This intermediate can be synthesized by reacting 2-methoxyphenol with 4-bromo-2-butyne in the presence of a base such as potassium carbonate.

Formation of 4-(2-methoxyphenoxy)but-2-yn-1-ylamine: The intermediate alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the amine with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide: A similar compound with a different position of the carboxamide group on the thiophene ring.

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: Another related compound with an acetamide group instead of a thiophene carboxamide.

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the combination of a thiophene ring and a but-2-yn-1-yl chain, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including a thiophene ring and a carboxamide group. The synthesis typically involves several steps:

- Formation of the Alkyne Intermediate : Utilizing a Sonogashira coupling reaction to combine an aryl halide with a terminal alkyne.

- Introduction of the Methoxyphenoxy Group : Achieved through nucleophilic substitution with 2-methoxyphenol.

- Cyclization to Form the Thiophene Ring : Involves a reaction with a suitable sulfur source.

The molecular formula is with a molecular weight of approximately 301.35 g/mol .

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell growth in various cancer cell lines, including Hep3B (Hepatocellular carcinoma), with an IC50 value of 5.46 µM . This suggests that the compound may interfere with tubulin dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4).

The mechanism by which this compound exerts its effects appears to involve:

- Interaction with Tubulin : The thiophene ring enhances binding affinity to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

- Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Hep3B | 5.46 | |

| Insulin Resistance | C57BL/KsJ-db/db mice | Improved | |

| Anti-inflammatory | Various models | Not specified |

Case Study: Anticancer Activity

In a detailed investigation, two derivatives of thiophene carboxamides were analyzed for their anticancer properties against Hep3B cells. These derivatives showed significant cytotoxicity and altered spheroid formation in cancer cells, indicating their potential as effective anticancer agents . The study employed molecular docking simulations to elucidate binding interactions within the tubulin-colchicine-binding pocket, revealing enhanced stability and dynamics compared to CA-4.

Applications in Medicinal Chemistry

This compound is being explored for:

- Drug Development : As a scaffold for designing new anticancer drugs.

- Biological Probes : To study enzyme activities and protein interactions in cellular processes.

- Materials Science : Potential applications in organic electronic materials such as OLEDs and OPVs due to its unique structural properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.